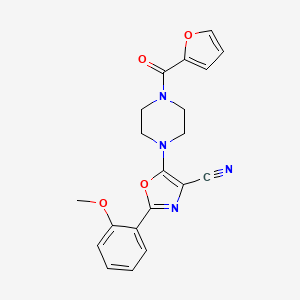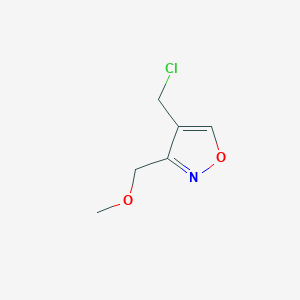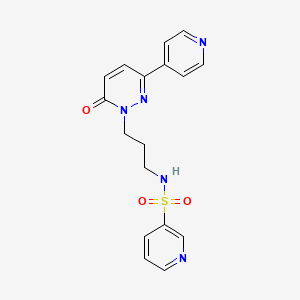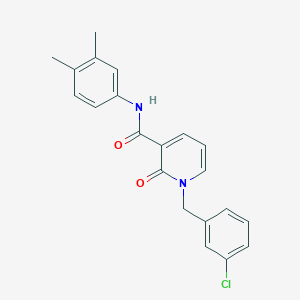
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile" is a novel chemical entity that appears to be related to a series of compounds with potential pharmacological applications. The related compounds have been synthesized and evaluated for their antidepressant and antianxiety activities, as well as for their fungicidal and herbicidal properties . These compounds are characterized by the presence of a furan moiety, a piperazine ring, and various other substituents that contribute to their biological activity.
Synthesis Analysis
The synthesis of related compounds involves several steps, starting with the Claisen-Schmidt condensation of 2-acetylfuran with different aromatic aldehydes to produce 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates are then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. The final step involves a Mannich reaction with N-methyl piperazine to yield the desired products . The structures of these compounds are confirmed using various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the piperazine ring adopts a chair conformation and that the compounds exhibit intermolecular hydrogen bonds contributing to the crystal packing. Computational density functional theory (DFT) calculations have also been performed to identify reactive sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The related compounds synthesized in these studies have been evaluated for their biological activities, which include antidepressant and antianxiety effects in animal models, as well as fungicidal and herbicidal activities. The antidepressant activities were assessed using Porsolt’s behavioral despair test, and the antianxiety effects were evaluated using the plus maze method . The fungicidal and herbicidal activities were determined through in vitro and in vivo assays against several plant fungi and herbicidal activity against Brassica campestris .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, and chemical properties of the related compounds have been characterized. The compounds' structures were confirmed by spectroscopic data, and their biological activities were assessed through various bioassays. The research provides insights into the design and discovery of new agrochemicals with novel heterocyclic structures . Additionally, a highly sensitive and selective HPLC-DAD method has been developed for the determination of a related compound, piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, in a 1% injection solution, which could be relevant for quality control and pharmacokinetic studies .
Wissenschaftliche Forschungsanwendungen
Characterization and Radioligand Applications
Research has explored compounds structurally related to 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, focusing on their roles in neuroimaging and receptor binding studies. For instance, the characterization of radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC has provided insights into the metabolism of new radioligands crucial for the development of biomathematical models. These models interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters (Osman et al., 1996). Furthermore, exquisite delineation of 5-HT1A receptors in the human brain with PET and [carbonyl-11 C]WAY-100635 has been reported, demonstrating the superior qualities of this radioligand for PET studies of 5-HT1A receptors (Pike et al., 1996).
Neuropharmacology and Receptor Studies
The effects of antipsychotic drugs on the 5-HT1A serotoninergic system have been studied to understand their impact on schizophrenia treatment. For example, a PET study using [18F]4-(2-methoxyphenyl)-1-[2-(N-2-pirydynyl)-p-luorobenzamido]-ethyl-piperazine investigated the impact of various antipsychotic drugs on the 5-HT1A system, revealing significant reductions in binding potential, potentially reflecting the pathophysiology of schizophrenia or medication effects (Lerond et al., 2013). Another study on 5-HT(1A) receptor occupancy by a novel full antagonist demonstrated the potential applications of these compounds in treating anxiety and mood disorders, highlighting the importance of high occupancy of human brain 5-HT(1A) receptors at doses producing minimal acute side effects (Rabiner et al., 2002).
Imaging and Diagnostic Applications
The first delineation of 5-HT1A receptors in living human brain with PET and [11C]WAY-100635 showcased the potential of these radioligands in studying central 5-HT1A receptors, offering insights into psychiatric and neurological disorders as well as investigating the pharmacology of CNS drugs (Pike et al., 1995). Moreover, in vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF provided quantitative analysis of 5-HT1A receptor distribution, underscoring the ligand's potential in monitoring changes in endogenous serotonin levels (Passchier et al., 2000).
Eigenschaften
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZOXDGZRWFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)


![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)


![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)
